

In-Depth Technical Guide to Dodecacarbonyltetrairidium (CAS Number: 18827-81-1)

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Compound of Interest

Compound Name: *Tetrairidium dodecacarbonyl*

Cat. No.: B077418

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecacarbonyltetrairidium, with the CAS number 18827-81-1, is a canary-yellow, air-stable crystalline solid. This metal carbonyl cluster, with the chemical formula $\text{Ir}_4(\text{CO})_{12}$, is the most common and stable binary carbonyl of iridium.[1] Its structure consists of a tetrahedral core of four iridium atoms, with each iridium atom coordinated to three terminal carbonyl ligands.[1] This compound is of significant interest in organometallic chemistry and serves as a crucial precursor for the synthesis of other iridium and mixed-metal clusters, as well as for the preparation of catalysts.[2] Its primary applications lie in catalysis, particularly for reactions such as the water gas shift reaction, hydrogenation, and reforming, although many of these studies remain of academic interest.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Dodecacarbonyltetrairidium is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	$\text{C}_{12}\text{Ir}_4\text{O}_{12}$	[3]
Molar Mass	1104.99 g/mol	[3]
Appearance	Canary-yellow crystals	[1]
Melting Point	195 °C (decomposes)	[3]
Solubility	Insoluble in water. Slightly soluble in toluene, chlorocarbons, and tetrahydrofuran.	[1][3]
Structure	Tetrahedral cluster, Td symmetry	[1]
Ir-Ir Bond Distance	2.693 Å (average)	[1]
CAS Number	18827-81-1	[3]

Spectroscopic and Crystallographic Data

The characterization of Dodecacarbonyltetrairidium relies on various spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of $\text{Ir}_4(\text{CO})_{12}$ is characterized by strong absorption bands in the carbonyl stretching region, indicative of terminal CO ligands.

Wavenumber (cm^{-1})	Assignment	Reference(s)
~2000-2100	$\nu(\text{CO})$ stretching of terminal carbonyls	[4]

Note: The exact peak positions can vary slightly depending on the solvent and measurement conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹³C NMR spectrum, all twelve carbonyl ligands are equivalent due to the high symmetry of the molecule in solution, resulting in a single resonance.

Chemical Shift (δ)	Assignment	Reference(s)
Varies (typically in the carbonyl region)	¹³ CO of terminal carbonyls	[5] [6]

Note: The chemical shift can be influenced by the solvent and reference standard used.

X-ray Crystallography

Single-crystal X-ray diffraction has confirmed the tetrahedral structure of the Ir₄ core.

Parameter	Value	Reference(s)
Crystal System	Trigonal	
Space Group	P3	
a	13.29 Å	
b	13.29 Å	
c	8.981 Å	
α	90°	
β	90°	
γ	120°	
Cell Volume	1373.74 Å ³	

Experimental Protocols

Synthesis of Dodecacarbonyltetrairidium via Reductive Carbonylation

This protocol describes a two-step synthesis from hydrated iridium trichloride.^[1]

Materials:

- Hydrated iridium trichloride ($\text{IrCl}_3 \cdot x\text{H}_2\text{O}$)
- Carbon monoxide (CO) gas
- Ethanol or 2-methoxyethanol
- Deionized water

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Gas inlet tube
- Magnetic stirrer and heating mantle
- Standard glassware for filtration and washing

Procedure:

Step 1: Formation of $[\text{Ir}(\text{CO})_2\text{Cl}_2]^-$

- In a three-necked flask equipped with a reflux condenser and a gas inlet, dissolve hydrated iridium trichloride in ethanol or 2-methoxyethanol.
- Bubble a steady stream of carbon monoxide through the solution while stirring.
- Heat the mixture to reflux. The reaction progress can be monitored by the color change of the solution.
- The reaction equation for this step is: $\text{IrCl}_3 + 3\text{CO} + \text{H}_2\text{O} \rightarrow [\text{Ir}(\text{CO})_2\text{Cl}_2]^- + \text{CO}_2 + 2\text{H}^+ + \text{Cl}^-$

Step 2: Reduction to $\text{Ir}_4(\text{CO})_{12}$

- Continue the reaction under a CO atmosphere. The intermediate anionic complex will be further reduced.
- The canary-yellow product, $\text{Ir}_4(\text{CO})_{12}$, will precipitate out of the solution.
- After the reaction is complete, cool the mixture to room temperature.
- Collect the solid product by filtration.
- Wash the product with ethanol and then water to remove any soluble impurities.
- Dry the final product under vacuum.
- The reaction equation for this step is: $4[\text{Ir}(\text{CO})_2\text{Cl}_2]^- + 6\text{CO} + 2\text{H}_2\text{O} \rightarrow \text{Ir}_4(\text{CO})_{12} + 2\text{CO}_2 + 4\text{H}^+ + 8\text{Cl}^-$

Characterization by X-ray Diffraction (XRD)

This protocol outlines the general steps for obtaining a powder XRD pattern.

Equipment:

- Powder X-ray diffractometer
- Sample holder
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Finely grind a small amount of the crystalline $\text{Ir}_4(\text{CO})_{12}$ sample using a mortar and pestle.
- Mount the powdered sample onto the sample holder, ensuring a flat and even surface.
- Place the sample holder into the diffractometer.
- Set the desired experimental parameters, including the 2θ range, step size, and scan speed.
- Initiate the X-ray source and detector and begin data collection.

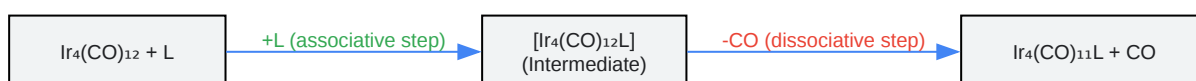
- Once the scan is complete, process the raw data to obtain the diffraction pattern.
- Compare the experimental pattern with a reference database (such as the Crystallography Open Database) for phase identification.[7]

Signaling Pathways and Mechanisms

In the context of Dodecacarbonyltetrairidium, "signaling pathways" are best understood as reaction mechanisms, particularly ligand substitution and catalytic cycles.

Ligand Substitution Mechanism

Ligand substitution on $\text{Ir}_4(\text{CO})_{12}$ typically proceeds via an associative mechanism.[8][9][10] This pathway involves the initial binding of an incoming ligand to one of the iridium centers, forming a higher-coordinate intermediate, before a carbonyl ligand is released.

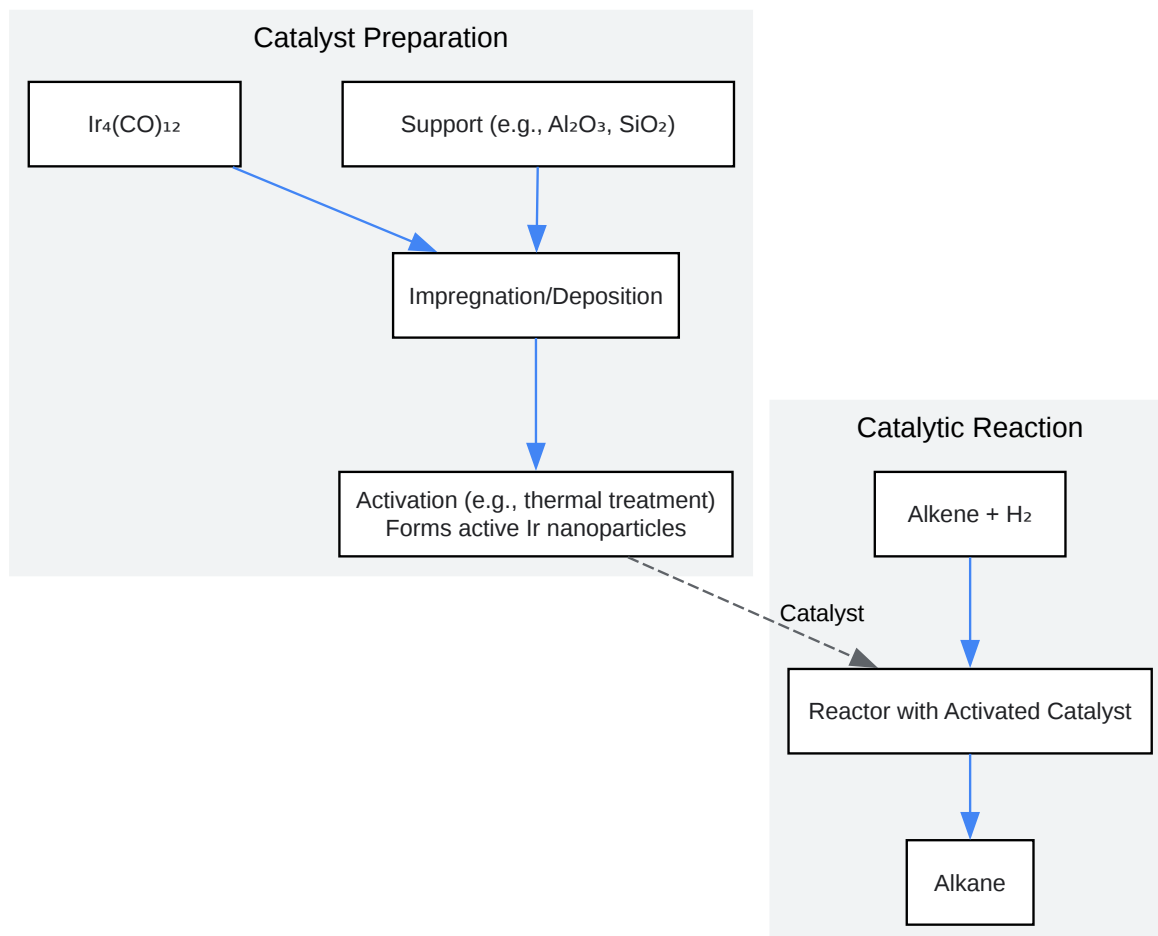


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Associative ligand substitution mechanism on $\text{Ir}_4(\text{CO})_{12}$.

Catalytic Hydrogenation of Alkenes

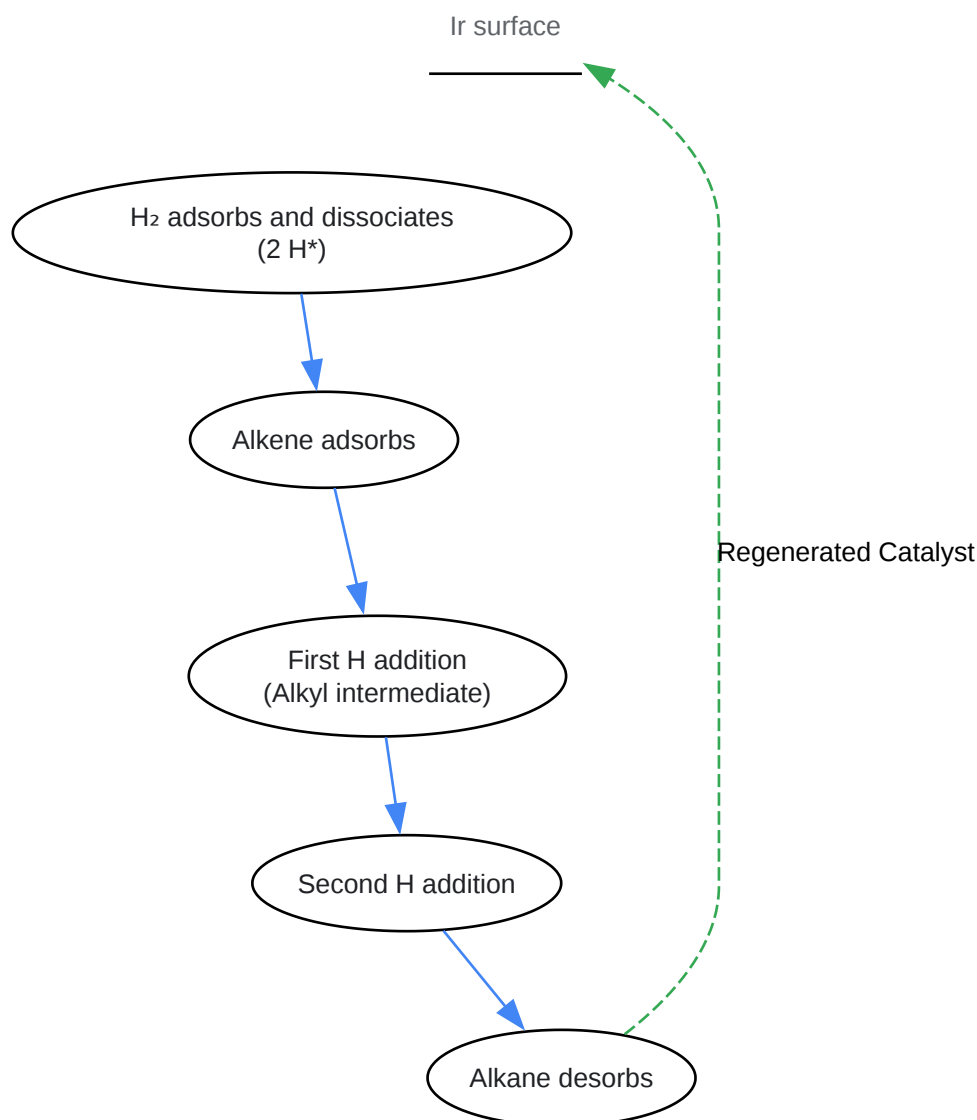
$\text{Ir}_4(\text{CO})_{12}$ can serve as a precursor for catalytically active species in hydrogenation reactions. The cluster can be deposited on a support and activated to form small iridium nanoparticles that catalyze the addition of hydrogen to alkenes. The general workflow for such a catalytic process is outlined below.



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Workflow for alkene hydrogenation using an $\text{Ir}_4(\text{CO})_{12}$ precursor.

The proposed mechanism for the catalytic hydrogenation on the surface of the iridium nanoparticles involves the adsorption of both the alkene and hydrogen onto the metal surface, followed by the stepwise addition of hydrogen atoms to the double bond.^{[11][12]}



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Simplified mechanism for catalytic hydrogenation of an alkene.

Safety Information

Dodecacarbonyltetrairidium is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, protective clothing, and eye protection.

Hazard Statement	Precautionary Statement
H302: Harmful if swallowed	P261: Avoid breathing dust/fume/gas/mist/vapors/spray
H312: Harmful in contact with skin	P280: Wear protective gloves/protective clothing
H332: Harmful if inhaled	P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell
P302+P352: IF ON SKIN: Wash with plenty of water	
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing	

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

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